Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, a sulfonyl group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Moiety: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under oxidative conditions.
Synthesis of the Pyrrolidine Derivative: Pyrrolidine can be functionalized with the thiadiazole moiety through nucleophilic substitution reactions.
Coupling with Thiophene-2-Carboxylate: The final step involves coupling the pyrrolidine derivative with methyl thiophene-2-carboxylate using a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The thiadiazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The presence of the thiadiazole moiety is particularly noteworthy, as it is known to interact with various biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The thiadiazole moiety is known to interact with metal ions and proteins, which could be crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[3-(1,2,4-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate: Similar structure but with a different thiadiazole isomer.
Methyl 3-{[3-(1,3,4-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate: Another isomer with potential differences in reactivity and bioactivity.
Uniqueness
The unique combination of the 1,2,5-thiadiazole moiety with the thiophene and pyrrolidine rings in Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate provides distinct chemical properties and potential biological activities that are not observed in its isomers. This makes it a valuable compound for further research and development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S3/c1-19-12(16)11-9(3-5-21-11)23(17,18)15-4-2-8(7-15)20-10-6-13-22-14-10/h3,5-6,8H,2,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGHIGMSVAAURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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